molecular formula C16H21N5O B2953930 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide CAS No. 1797534-67-8

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide

Katalognummer B2953930
CAS-Nummer: 1797534-67-8
Molekulargewicht: 299.378
InChI-Schlüssel: VEDVJLWVIDPJLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a cyanopyrazine group, which is a pyrazine ring with a cyano group attached .


Synthesis Analysis

The synthesis of such compounds often involves several steps, including the formation of the piperidine ring and the attachment of the cyanopyrazine group . The yield of the synthesis process can be quite high, reaching up to 90% .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The cyanopyrazine group consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyano group .


Chemical Reactions Analysis

This compound, like many organic compounds, can undergo a variety of chemical reactions. For example, it can participate in condensation reactions . The specific reactions it can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the cyano group could affect its polarity and solubility . The compound’s NMR spectrum provides information about its structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Applications

A study by Riyadh (2011) focused on the synthesis of novel N-arylpyrazole-containing enaminones as key intermediates for developing compounds with potential antitumor and antimicrobial activities. These compounds, upon further reaction, yielded a variety of derivatives, including bipyrazoles and pyrazolylisoxazoles, with some demonstrating cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).

Neuroinflammation Imaging

Horti et al. (2019) developed [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound allows noninvasive imaging of reactive microglia and their role in neuroinflammation, providing insights into the immune environment of central nervous system malignancies and the effects of immunotherapy (Horti et al., 2019).

Wang et al. (2018) synthesized a new potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation, demonstrating the versatility of such compounds in exploring neuroinflammatory pathways and their potential therapeutic targets (Wang et al., 2018).

Anticonvulsant and Antinociceptive Activity

Kamiński et al. (2016) synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These compounds combined fragments of well-known antiepileptic drugs, showing broad spectra of activity in preclinical seizure models in mice (Kamiński et al., 2016).

Antibacterial and Anticancer Evaluation

Bondock and Gieman (2015) explored the synthesis of new 2-chloro-3-hetarylquinolines, demonstrating potent antibacterial and anticancer activities of certain derivatives. Their study showcases the potential of utilizing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide derivatives in developing new therapeutic agents (Bondock & Gieman, 2015).

Eigenschaften

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-2-3-4-15(22)20-12-13-5-9-21(10-6-13)16-14(11-17)18-7-8-19-16/h2,7-8,13H,1,3-6,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDVJLWVIDPJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.